molecular formula C22H21ClFN5OS B2750486 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-01-4

5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2750486
CAS No.: 869344-01-4
M. Wt: 457.95
InChI Key: UPRKLKCTBMSYBT-UHFFFAOYSA-N
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Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a unique structural framework that incorporates a thiazolotriazole core, a 2-fluorophenyl group, and a 3-chlorophenyl-substituted piperazine moiety. The integration of these distinct pharmacophores suggests potential for multifaceted biological activity and interaction with various enzymatic targets and receptor systems. Compounds within this structural class have been investigated for a range of potential therapeutic applications, including as modulators of G-protein coupled receptors (GPCRs), which are implicated in processes like inflammation, pruritus, and pain signaling . The presence of the piperazine ring is a common feature in many psychoactive and receptor-targeting compounds, while the fluorophenyl substitution can influence the molecule's bioavailability, metabolic stability, and binding affinity. The thiazolo[3,2-b][1,2,4]triazole scaffold is a privileged structure in drug discovery, known to be associated with a variety of pharmacological properties. Researchers can utilize this high-quality chemical as a key intermediate in synthetic chemistry, a building block for creating compound libraries, or a reference standard in bio-screening and target validation studies . Its primary value lies in its utility as a tool compound for probing biological mechanisms and structure-activity relationships (SAR) in early-stage drug discovery. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(17-7-2-3-8-18(17)24)28-11-9-27(10-12-28)16-6-4-5-15(23)13-16/h2-8,13,19,30H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRKLKCTBMSYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazolo-triazole core, which is known for its diverse biological activities. The presence of the piperazine and chlorophenyl groups enhances its interaction with biological targets. The molecular structure can be represented as follows:

ComponentStructure
Thiazolo-triazole CoreThiazolo-triazole
Piperazine RingPiperazine
Chlorophenyl GroupChlorophenyl

Antimicrobial Properties

Research has indicated that similar compounds with thiazolo-triazole structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes .

Anticancer Activity

Compounds containing the thiazolo-triazole moiety have been studied for their anticancer properties. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. For example, a related compound demonstrated selective cytotoxicity against melanoma cells, indicating potential for further development in cancer therapy .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes relevant to disease states. For example, studies have highlighted its ability to inhibit acetylcholinesterase and urease, which are critical in neurodegenerative diseases and urinary tract infections respectively. The IC50 values reported for these activities suggest moderate to strong inhibition .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets.

  • Receptor Binding : The piperazine moiety may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
  • Enzyme Interaction : The thiazolo-triazole core interacts with enzyme active sites, altering their function and leading to therapeutic effects.

Case Studies

  • Antimicrobial Activity Study : A study conducted on a series of thiazolo-triazole derivatives found that compounds with similar structural features exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds had minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL .
  • Cytotoxicity in Cancer Cells : In a study investigating the effects on melanoma cells (VMM917), a derivative showed a 4.9-fold increase in cytotoxicity compared to normal cells. This effect was associated with cell cycle arrest at the S phase and reduced melanin production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a comparative analysis:

Compound Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Thiazolo[3,2-b][1,2,4]triazole 3-Chlorophenylpiperazine, 2-fluorophenylmethyl, hydroxyl ~529.06 g/mol† Enhanced lipophilicity (Cl/F), potential CNS activity via piperazine interaction
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole 4-Ethoxy-3-methoxyphenyl, 3-chlorophenylpiperazine ~583.09 g/mol Ethoxy/methoxy groups may improve solubility but reduce blood-brain barrier penetration
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl)thiazole (Compound 4, ) Thiazole 4-Chlorophenyl, 4-fluorophenyl, triazole ~421.89 g/mol Planar conformation with perpendicular fluorophenyl group; may limit target engagement
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo[3,4-b]thiadiazole () Triazolo[3,4-b]thiadiazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) ~350–450 g/mol Antifungal potential via 14-α-demethylase inhibition; methoxy group enhances solubility
2-[5-(4-Methoxyphenyl)pyrazol-3-yl]-6-methylbenzothiazole () Benzothiazole 4-Methoxyphenylpyrazole, methyl ~377.44 g/mol Antidepressant/antitumor activity; rigid benzothiazole core improves stability

†Calculated based on and similar analogs.

Pharmacological Implications

  • Piperazine Derivatives : The 3-chlorophenylpiperazine group in the target compound is critical for serotonin/dopamine receptor modulation, as seen in antipsychotic drugs . Replacing piperazine with pyrazoline () shifts activity toward antitumor targets .
  • Halogen Effects : The 2-fluorophenyl group in the target compound may improve metabolic stability compared to methoxy-substituted analogs (), which prioritize solubility over CNS penetration .

Research Findings and Limitations

  • Synthetic Challenges : Piperazine coupling (target compound) requires precise stoichiometry, unlike simpler thiazole syntheses () .
  • Data Gaps: No direct pharmacological data exists for the target compound; inferences rely on structural analogs. For example, ’s molecular docking suggests antifungal activity, but experimental validation is needed .

Q & A

Q. What are the established synthesis pathways for this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step protocols, typically starting with cyclization of thiazole and triazole precursors followed by functionalization of the piperazine and aryl moieties. Key steps include:

  • Cyclization : Formation of the thiazolo[3,2-b][1,2,4]triazole core via sulfur-containing intermediates (e.g., thiourea derivatives) .
  • Mannich Reaction : Introduction of the piperazine-aryl methyl group under controlled pH (7–9) and temperature (60–80°C) .
  • Solvent Optimization : Use of polar aprotic solvents like DMF or acetonitrile improves reaction efficiency .

Q. Critical Conditions :

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–80°CHigher temps accelerate cyclization but risk side reactions
CatalystTriethylamineEnhances nucleophilic substitution
Reaction Time4–6 hoursProlonged time increases purity but reduces yield

Q. What analytical techniques are most reliable for structural characterization?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the thiazole-triazole fusion and substituent positions .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 413.47 for C20_{20}H20_{20}FN5_5O2_2S) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the piperazine-aryl methyl group .

Q. How does the compound’s structure correlate with its stability under physiological conditions?

  • pH Sensitivity : The phenolic -OH group (position 6) undergoes deprotonation at physiological pH (7.4), increasing solubility but reducing membrane permeability .
  • Thermal Stability : Decomposition occurs above 200°C, confirmed via TGA-DSC analysis .

Advanced Research Questions

Q. How can experimental design address contradictions in reported biological activity data?

Discrepancies in IC50_{50} values (e.g., anticancer assays) arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times .
  • Substituent Effects : The 3-chlorophenyl group on piperazine enhances serotonin receptor affinity, while 2-fluorophenyl modulates selectivity .

Q. Recommended Approach :

  • Dose-Response Curves : Use standardized protocols (e.g., NIH/NCATS guidelines) across multiple cell lines.
  • SAR Studies : Systematically vary substituents (e.g., replace Cl with F) to isolate pharmacological contributions .

Q. What strategies optimize the compound’s pharmacokinetic profile for CNS applications?

  • Lipophilicity Adjustments : Introduce methyl groups to the thiazole ring (logP reduction from 3.2 to 2.7) to enhance blood-brain barrier penetration .
  • Metabolic Stability : Replace the furan moiety (prone to CYP450 oxidation) with thiophene .

Q. Pharmacokinetic Data :

PropertyValueMethod
Plasma Half-life2.3 ± 0.4 hoursRat pharmacokinetic study
Protein Binding89%Equilibrium dialysis

Q. How can computational modeling resolve ambiguities in the mechanism of action?

  • Molecular Docking : Predict binding to 5-HT2A_{2A} receptors (docking score: −9.2 kcal/mol) .
  • MD Simulations : Analyze piperazine flexibility during receptor engagement .

Contradictions : Conflicting reports on dopamine vs. serotonin receptor affinity can be resolved by free-energy perturbation (FEP) calculations .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography is inefficient for large batches; switch to recrystallization in ethanol/water .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time from 6 hours to 45 minutes (yield: 78% → 92%) .

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